Regioisomeric Purity and Synthetic Precision
The target compound's value is rooted in its specific 1,2,4-substitution pattern, which is distinct from its closest analog, 3-iodo-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1131614-66-8). The different arrangement of the iodine and trifluoroethoxy groups leads to divergent reactivity in cross-coupling reactions, making them non-interchangeable [1]. This regioisomeric purity is a critical procurement specification for ensuring the correct synthesis of complex molecules.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 1,2,4-substitution (I at C4, OCH2CF3 at C3) |
| Comparator Or Baseline | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid: 1,3,4-substitution (I at C3, OCH2CF3 at C4) |
| Quantified Difference | Structural isomer (non-quantitative difference) |
| Conditions | Structural elucidation via SMILES notation and IUPAC name. |
Why This Matters
For procurement, this ensures the correct building block is sourced for a specific synthetic route, preventing costly experimental failures due to regioisomer mismatch.
- [1] ChemSpider. (n.d.). 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid (CSID:23960150). Retrieved from https://legacy.chemspider.com/Chemical-Structure.23960150.html View Source
